

Technical Support Center: O-Propyl-L-tyrosine Bioavailability & Formulation Guide

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Compound of Interest

Compound Name: O-Propyl-L-tyrosine

CAS No.: 32795-53-2

Cat. No.: B3327266

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Welcome to the Technical Support Center for **O-Propyl-L-tyrosine** (OPL-Tyr) (CAS: 32795-53-2). This guide is designed for formulation scientists, medicinal chemists, and drug development professionals facing challenges with the in vivo delivery of lipophilic non-canonical amino acids.

Here, we synthesize field-proven formulation strategies and prodrug engineering principles to overcome the pharmacokinetic hurdles associated with O-alkylated tyrosine derivatives.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does **O-Propyl-L-tyrosine** exhibit poor oral bioavailability compared to canonical L-tyrosine? A1: Canonical L-tyrosine is efficiently absorbed via the L-type amino acid transporter 1 (LAT1). However, the addition of the O-propyl group at the phenolic hydroxyl significantly increases the molecule's lipophilicity (LogP) and steric bulk. This modification disrupts the zwitterionic hydration network, drastically reducing aqueous solubility. Furthermore, the steric bulk of the propyl chain hinders optimal binding to the LAT1 pocket, forcing the molecule to rely on passive diffusion—a highly inefficient route for zwitterionic compounds.

Q2: How can we formulate OPL-Tyr to overcome its poor aqueous solubility and avoid hepatic first-pass metabolism? A2: Encapsulating OPL-Tyr in Solid Lipid Nanoparticles (SLNs) is a highly effective strategy. SLNs solubilize the lipophilic O-propyl moiety within a solid lipid matrix (e.g., Compritol 888 ATO). More importantly, SLNs promote absorption via the intestinal lymphatic system. By stimulating chylomicron assembly in enterocytes, the SLNs are secreted into the lymphatic vessels, which drain directly into the systemic circulation via the thoracic duct, completely bypassing the portal vein and hepatic first-pass CYP450 metabolism .

Q3: Is there a chemical modification strategy to actively shuttle OPL-Tyr across the intestinal epithelium without permanently altering its pharmacology? A3: Yes, the PEPT1-Targeted Prodrug Strategy. By conjugating an amino acid (such as L-Valine) to the N-terminus of OPL-Tyr, you create a dipeptide prodrug (e.g., Val-OPL-Tyr). The intestinal Peptide Transporter 1 (PEPT1) has a high capacity and broad substrate specificity for dipeptides. It actively transports the prodrug into the enterocyte. Once inside, abundant intracellular aminopeptidases rapidly cleave the valine moiety, releasing the active OPL-Tyr into the bloodstream .

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the expected pharmacokinetic improvements when applying our recommended bioavailability enhancement strategies to OPL-Tyr.

Strategy	Mechanism of Enhancement	Estimated Aqueous Solubility	Intestinal Permeability (Papp)	First-Pass Evasion	Relative Bioavailability
Unmodified OPL-Tyr	Passive Diffusion / Weak LAT1	< 1 mg/mL	Low	No	1.0x (Baseline)
LNP Formulation	Lymphatic Transport (Chylomicrons)	> 10 mg/mL (Encapsulated)	Moderate	Yes (High)	~3.5x
L-Valyl-OPL-Tyr	PEPT1-Mediated Active Transport	> 25 mg/mL	High	Partial	~5.0x

Part 3: Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints to verify causality and success at each stage.

Protocol A: Preparation of OPL-Tyr Solid Lipid Nanoparticles (SLNs)

Objective: Enhance solubility and target lymphatic absorption via Hot High-Pressure Homogenization.

- **Lipid Phase Preparation:** Melt 500 mg of solid lipid (e.g., Glyceryl behenate / Compritol 888 ATO) at 10°C above its melting point (approx. 80°C). Dissolve 50 mg of OPL-Tyr into the lipid melt. Causality: The high LogP of OPL-Tyr ensures high encapsulation efficiency within the lipophilic core.
- **Aqueous Phase Preparation:** Dissolve 2% (w/v) Poloxamer 188 (surfactant) in ultra-pure water and heat to the exact temperature of the lipid phase (80°C).

- **Pre-emulsion Formation:** Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear homogenizer at 8,000 RPM for 5 minutes.
- **High-Pressure Homogenization (HPH):** Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 80°C. Cool the nanoemulsion to room temperature to solidify the lipid matrix, forming SLNs.
- **Self-Validating QC Step:** Analyze the dispersion using Dynamic Light Scattering (DLS). The protocol is successful if the Z-average diameter is < 200 nm and the Polydispersity Index (PDI) is < 0.2, ensuring uniform particles capable of chylomicron integration.

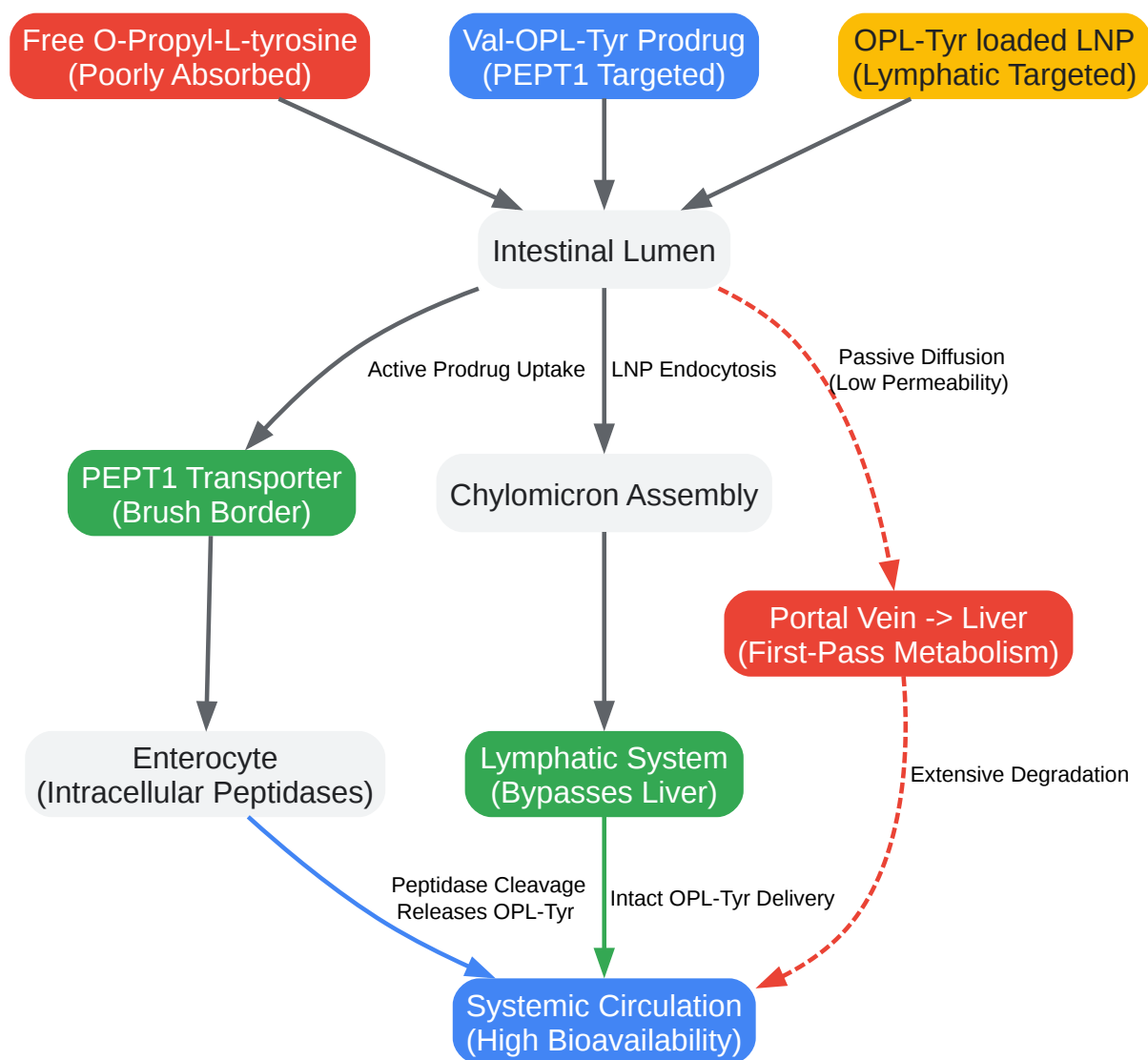
Protocol B: Synthesis & Validation of Val-OPL-Tyr (PEPT1 Prodrug)

Objective: Synthesize a dipeptide prodrug and validate its enzymatic reversion to the parent drug.

- **Coupling Reaction:** Dissolve N-Boc-L-Valine and OPL-Tyr methyl ester in anhydrous DMF. Add coupling reagents EDC·HCl and HOBt (1.2 eq each), followed by DIPEA to maintain a basic pH. Stir at room temperature for 12 hours.
- **Deprotection:** Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group. Remove the methyl ester via mild alkaline hydrolysis (LiOH in THF/H₂O) to yield the free Val-OPL-Tyr prodrug.
- **Purification:** Purify via preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA).
- **Self-Validating QC Step (In Vitro Cleavage Assay):** Incubate 10 μM of the prodrug in Caco-2 cell homogenate (rich in intracellular peptidases) at 37°C. Monitor the reaction via LC-MS/MS at 0, 15, 30, and 60 minutes. The protocol is validated if the prodrug peak exponentially decays while the parent OPL-Tyr peak proportionally increases, proving successful bioactivation.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pharmacokinetic pathways utilized by the LNP and Prodrug strategies to bypass the limitations of free OPL-Tyr.



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Fig 1: Dual pathways for enhancing **O-Propyl-L-tyrosine** bioavailability via PEPT1 and Lymphatic systems.

References

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